5-N-Acetyl-4-O-acetyl-neuraminic acid
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Overview
Description
5-N-Acetyl-4-O-acetyl-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon acidic monosaccharides that occur naturally at the end of sugar chains attached to the surfaces of cells and soluble proteins. These compounds play crucial roles in cellular recognition, signaling, and interaction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-N-Acetyl-4-O-acetyl-neuraminic acid can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the hydrolysis of colominic acid, a homopolymer of neuraminic acid derived from Escherichia coli K1 . Another approach is the enzymatic conversion of N-acetyl-D-glucosamine using specific enzymes .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant microorganisms to produce the compound in large quantities. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-N-Acetyl-4-O-acetyl-neuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of neuraminic acid, which can be used in different scientific and industrial applications .
Scientific Research Applications
5-N-Acetyl-4-O-acetyl-neuraminic acid has numerous applications in scientific research. It is used in the study of viral infections, particularly in understanding how viruses like influenza and coronaviruses attach to host cells . The compound is also used in cancer research to study tumor growth and metastasis . Additionally, it plays a role in the development of biopharmaceuticals and glycoprotein-based therapies .
Mechanism of Action
The mechanism of action of 5-N-Acetyl-4-O-acetyl-neuraminic acid involves its interaction with specific receptors on the surface of cells. For example, it acts as a receptor for influenza viruses, allowing them to attach to mucous cells via hemagglutinin . In the context of bacterial infections, the compound can be used as a nutrient, providing both carbon and nitrogen to the bacteria .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-N-Acetyl-4-O-acetyl-neuraminic acid include N-acetylneuraminic acid, N-glycolylneuraminic acid, and various other sialic acids .
Uniqueness: What sets this compound apart from other similar compounds is its specific acetylation pattern, which influences its biological activity and interactions with other molecules. This unique structure makes it particularly useful in certain research and therapeutic applications .
Properties
Molecular Formula |
C13H21NO10 |
---|---|
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-8(23-6(2)17)3-13(22,12(20)21)24-11(9)10(19)7(18)4-15/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9-,10-,11-,13?/m1/s1 |
InChI Key |
LVBIMVQYUKOENY-OABCVWDLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)OC(=O)C |
Origin of Product |
United States |
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